L-Valyl-L-prolyl-L-alanine

Vue d'ensemble

Description

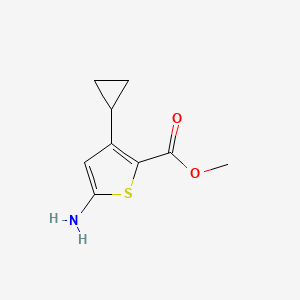

“L-Valyl-L-prolyl-L-alanine” is a tripeptide, a type of molecule that consists of three amino acids connected by peptide bonds . It has been found to have significant interactions with organic compounds and water . The specific sequence of amino acids in this tripeptide influences its sorption properties .

Synthesis Analysis

The synthesis of oligopeptides like “L-Valyl-L-prolyl-L-alanine” often involves the use of N-Carboxy a-Amino Acid Anhydrides (NCA). This method allows for direct acylation of an amino acid or a peptide by NCA, making the synthetic process fast and easy .Molecular Structure Analysis

The molecular structure of “L-Valyl-L-prolyl-L-alanine” is influenced by the specific sequence of its amino acids. This sequence affects the tripeptide’s sorption properties and the thermal stability of its inclusion compounds .Chemical Reactions Analysis

“L-Valyl-L-prolyl-L-alanine” has been found to have a strong effect on its sorption properties towards organic compounds and water. It generally has a greater sorption capacity for the studied compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “L-Valyl-L-prolyl-L-alanine” are influenced by the specific sequence of its amino acids. For example, it has been found to have a greater sorption capacity for certain compounds compared to other dipeptides .Applications De Recherche Scientifique

1. Crystal Structure

L-Valyl-L-alanine has unique structural properties. It crystallizes in a specific space group, forming large hydrophobic columns parallel to the hexagonal axis with empty central channels. Its three-dimensional hydrogen-bond pattern is distinct among dipeptide structures, contributing to our understanding of peptide crystallization and molecular interactions (Görbitz & Gundersen, 1996).

2. Conformational Study and Peptide Cyclization

Research into linear peptides containing L-Valyl-L-alanine has shown that they can cyclize in high yields. This is vital for understanding the conformation and flexibility of peptide chains, impacting the fields of peptide synthesis and drug design (Chiou et al., 1996).

3. Mass Fragmentography

L-Valyl-L-prolyl-L-alanine derivatives have been studied in mass fragmentography for the ultramicrodetermination of amino acids. This provides valuable insights into the sensitivity and identification of amino acids in various biological and chemical analyses (Iwase & Murai, 1977).

4. Enzymatic Discrimination and Synthetase Interaction

L-Valyl-L-alanine plays a crucial role in enzymatic processes. For example, Valyl-tRNA synthetase's interaction with L-Valyl-L-alanine demonstrates its specificity in amino acid selection, crucial for understanding protein synthesis and enzyme-substrate interactions (Fukai et al., 2000).

5. Sorption Properties and Thermal Stability

L-Valyl-L-alanine exhibits unique sorption properties towards organic compounds and water. Its thermal stability and selectivity are important for applications in materials science, particularly in understanding the interaction of peptides with various substances (Ziganshin et al., 2015).

6. Inhibitor Studies

The compound has been used to study the binding of inhibitors to enzymes like thermolysin, providing insights into the interaction modes of peptide hydrolysis products. This is significant for drug design and understanding enzyme mechanisms (Holden & Matthews, 1989).

7. Complexation with Metal Ions

L-Valyl-L-alanine participates in complexation reactions with metal ions, which is critical in the field of coordination chemistry and may have implications in drug delivery and design (Schnitter et al., 2014).

8. Gas Hydrate Inhibition

Research shows its potential as a thermodynamic hydrate inhibitor, particularly in CO2 sequestration. This highlights its environmental applications and the role of amino acids in industrial processes (Sa et al., 2011).

9. Microbial Metabolism and Biotechnology

L-Valyl-L-alanine is involved in microbial metabolism, as seen in Corynebacterium glutamicum. This is relevant for biotechnological applications, particularly in the production of amino acids and related compounds (Marienhagen & Eggeling, 2008).

10. Protein Stabilization

It is also relevant in the study of protein stabilization by osmolytes, contributing to our understanding of protein chemistry and the role of amino acids in cellular mechanisms (Arakawa & Timasheff, 1985).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-7(2)10(14)12(18)16-6-4-5-9(16)11(17)15-8(3)13(19)20/h7-10H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJKAZATRJBDCU-GUBZILKMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573545 | |

| Record name | L-Valyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valyl-L-prolyl-L-alanine | |

CAS RN |

85807-20-1 | |

| Record name | L-Valyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)

![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)